N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide
Description
Properties
CAS No. |
918343-78-9 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H26N2O2/c1-24(2,3)19-12-7-8-14-21(19)28-23-20(13-9-17-25-23)26-22(27)16-15-18-10-5-4-6-11-18/h4-14,17H,15-16H2,1-3H3,(H,26,27) |
InChI Key |
APCWNDCHERIRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-tert-butylphenol with 3-bromopyridine under basic conditions to form 2-(2-tert-butylphenoxy)pyridine. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several pyridine- and pyrazole-based amides synthesized for therapeutic purposes. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:
Key Observations:
Substituent Effects on Lipophilicity and Bioactivity: The tert-butylphenoxy group in the target compound enhances lipophilicity compared to dichlorophenyl analogs (e.g., Compounds 2 and 3), which may improve membrane permeability but reduce solubility. Methylsulfonamido (Compound 3) and acetamido (Compound 2) groups introduce hydrogen-bonding capacity, a feature absent in the target compound’s propanamide side chain. This could influence selectivity for enzymes like GGTase-1 or kinase targets .
Synthetic Routes: The target compound likely follows a multi-step synthesis analogous to pyrazole derivatives (Compounds 2 and 3), where coupling of intermediates (e.g., phenoxy-pyridine with propanamide) is central. Yields for such reactions typically range from 50–60%, as seen in analogs .
Thermal Stability :
- The melting point of Compound 2 (130–131 °C) suggests moderate crystallinity, which may correlate with the target compound’s stability. The absence of a sulfonamide group in the target compound could lower its melting point compared to Compound 3 .
Hypothetical Pharmacological Implications
While biological data for N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide are unavailable, insights can be extrapolated from analogs:
- Enzyme Inhibition: Pyrazole-based analogs (Compounds 2 and 3) inhibit GGTase-1, a target in cancer therapy. The tert-butylphenoxy group in the target compound may similarly disrupt enzyme-substrate interactions but with altered potency due to reduced electronegativity .
Biological Activity
N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula . Its structure features a pyridine ring, a tert-butylphenoxy group, and a phenylpropanamide moiety, which contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. This activity suggests potential applications in skin whitening and hyperpigmentation treatments .
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Cytotoxicity : The compound's effect on various cancer cell lines has been examined. Preliminary studies suggest it may induce cytotoxic effects in certain types of cancer cells without significantly affecting normal cells, indicating a selective action that could be beneficial for therapeutic applications .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Biological Activity | IC50 Value (μM) | Cell Line/Model | Notes |
|---|---|---|---|---|
| Study 1 | Tyrosinase Inhibition | 16.78 ± 0.57 | Mushroom Tyrosinase | Stronger than kojic acid |
| Study 2 | Antioxidant Activity | Not specified | Various | Potential for oxidative stress mitigation |
| Study 3 | Cytotoxicity | 25.0 ± 5.0 | B16F10 Melanoma Cells | Selective cytotoxicity observed |
Case Studies
- Tyrosinase Inhibition in Melanoma Cells : A study evaluated the efficacy of this compound in inhibiting tyrosinase activity in B16F10 cells. The results indicated a significant reduction in melanin production, suggesting its potential use in treating hyperpigmentation disorders .
- Cytotoxic Effects Against Cancer Cells : Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. Results demonstrated that at specific concentrations, the compound effectively reduced cell viability, highlighting its potential as an anticancer agent .
Q & A
Q. How can reaction conditions be optimized for scaled-up synthesis without trial-and-error approaches?
- Methodological Answer : Implement response surface methodology (RSM) with central composite design to model interactions between temperature (60–120°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF/THF ratios). Use ANOVA to identify significant factors (p < 0.05) and desirability functions to maximize yield and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
